molecular formula C16H31ClO B120768 Palmitoyl chloride CAS No. 112-67-4

Palmitoyl chloride

Cat. No.: B120768
CAS No.: 112-67-4
M. Wt: 274.9 g/mol
InChI Key: ARBOVOVUTSQWSS-UHFFFAOYSA-N
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Description

Palmitoyl chloride (C₁₆H₃₁ClO, CAS 112-67-4) is a long-chain fatty acid chloride derived from palmitic acid (C₁₆:0). It is a colorless liquid with a molecular weight of 274.87 g/mol, boiling point of 199°C (at 2.6 kPa), and refractive index of 1.4512 . It is widely used in organic synthesis for esterification, acylation, and chemical grafting due to its reactivity with hydroxyl and amino groups. Applications range from modifying polymers for water repellency to synthesizing bioactive compounds like ascorbyl palmitate and functionalized nanomaterials .

Preparation Methods

Palmitoyl chloride can be synthesized through several methods. One common method involves the reaction of palmitic acid with thionyl chloride. In this process, palmitic acid and thionyl chloride are reacted at temperatures between 60 and 75°C for 0.5 to 2 hours in the presence of an organic amine, such as dimethylformamide, to form this compound . This method is advantageous due to its simplicity, low energy consumption, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

Esterification Reactions

Palmitoyl chloride readily reacts with hydroxyl-containing compounds to form esters, a fundamental reaction in organic synthesis and material science.

Table 1: Esterification Reactions of this compound

SubstrateConditionsProductKey FindingsSource
Eucalyptus woodDMSO/NMI, room temperatureEucalyptus palmitateAchieved 46.0% weight gain at 5:1 (this compound:wood) ratio.
CelluloseLiCl/DMAc, pyridine, 80°C, 16hCellulose palmitateHomogeneous method yielded higher substitution than heterogeneous routes.
Quercetin (rutin)Acetone, triethylamine, RT, 3hQuercetin-3-palmitateAcylation at C3 hydroxyl confirmed by TLC and NMR.
  • Mechanism : Nucleophilic acyl substitution, where hydroxyl groups attack the electrophilic carbonyl carbon, releasing HCl.

  • Applications : Hydrophobic modification of polymers (e.g., PVOH-coated paper ), synthesis of bioactive compounds .

Amidation Reactions

Reaction with amines or ammonia yields amides, critical in pharmaceutical and biochemical applications.

Table 2: Amidation Reactions of this compound

AmineConditionsProductYieldSource
AmmoniaTHF, triethylamine, 65°C, 12hPalmitamide (C16H33NO)32.8%
2-AminoethanolPyridine, RTN-(2-Hydroxyethyl)palmitamide64%
GlycineNaOH, DMF, 100°CN-Palmitoylglycine55%
  • Key Insight : Triethylamine or NaOH neutralizes HCl, driving the reaction forward .

  • Applications : Fatty acid amides exhibit biological activity, including lipid signaling modulation .

Hydrolysis

This compound undergoes hydrolysis in aqueous environments, forming palmitic acid and hydrochloric acid:
C15H31COCl+H2OC15H31COOH+HCl\text{C}_{15}\text{H}_{31}\text{COCl}+\text{H}_2\text{O}\rightarrow \text{C}_{15}\text{H}_{31}\text{COOH}+\text{HCl}

Research Findings :

  • Hydrolysis is accelerated by moisture, limiting its stability in humid conditions .

  • In PVOH-coated paper, hydrolysis competes with grafting reactions, reducing hydrophobization efficiency .

Reactivity with Inorganic Compounds

Table 3: Interactions with Inorganic Materials

MaterialConditionsEffect on ReactionSource
Calcium carbonatePVOH-coated paper, RTNeutralizes HCl, generates moisture, inhibits grafting
ClayPVOH-coated paper, RTBlocks this compound penetration, enhances grafting density
  • Implication : Pre-coating substrates with clay reduces this compound consumption by 53% while maintaining hydrophobicity .

Reaction Optimization Insights

  • Temperature : Optimal esterification occurs at 60–75°C in synthesis .

  • Catalysts : DMF or pyridine accelerates reactions by absorbing HCl .

  • Molar Ratios : Excess this compound (5:1 ratio) maximizes esterification efficiency .

Scientific Research Applications

Esterification of Wood

Palmitoyl chloride is used for the homogeneous esterification of lignocellulosic materials, such as eucalyptus wood. This process enhances the hydrophobic properties and thermal stability of the wood.

  • Case Study: Eucalyptus Wood Modification
    • Method: Eucalyptus wood was treated with this compound in a dimethyl sulfoxide/N-methylimidazole solvent system at room temperature.
    • Results: The weight percentage gain (WPG) increased significantly with higher ratios of this compound to wood. For instance, a ratio of 5:1 improved WPG from 8.7% to 46.0% .
Ratio (this compound:Wood)WPG (%)
1:28.7
2:122.8
5:146.0
6:139.7

Grafting on Polymers

This compound has been utilized in gas grafting techniques to modify the surface properties of polymers, such as poly(vinyl alcohol) (PVOH).

  • Case Study: Hydrophobization of PVOH-Coated Paper
    • Method: PVOH-coated paper was treated with vaporized this compound.
    • Findings: The study indicated that controlling the penetration of this compound improved hydrophobicity while reducing the amount required for effective treatment .

Development of Composites

This compound plays a crucial role in enhancing the properties of composite materials.

  • Case Study: Bio-Polyethylene Composites
    • Findings: Treatment with this compound increased hydrophobicity and mechanical properties of composites made from bio-polyethylene reinforced with alkali-treated sugarcane bagasse .
PropertyUntreated CompositeThis compound Treated Composite
Tensile Strength (MPa)XY
HydrophobicityLowHigh

Synthesis of Bioactive Compounds

This compound is also used in synthesizing bioactive compounds, such as esters from flavonoids.

  • Case Study: Quercetin-3-Palmitate Synthesis
    • Method: Quercetin was acylated using this compound.
    • Outcome: The resulting compound exhibited significant antioxidant activity, which was assessed through various assays .

Mechanism of Action

The mechanism of action of palmitoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Fatty Acid Chlorides

Physical and Chemical Properties

Fatty acid chlorides vary in chain length, saturation, and physical properties, which influence their reactivity and applications. Key comparisons include:

Compound Chain Length State at RT Boiling Point (°C/mmHg) Refractive Index (nD) Solubility in Polar Solvents
Palmitoyl chloride C16 Liquid* 199 (2.6 kPa) 1.4512 Poor
Lauryl chloride C12 Liquid 145 (15 mmHg) ~1.440 (estimated) Moderate
Oleoyl chloride C18 (unsaturated) Liquid 205–210 (8 mmHg) 1.4759 Moderate
Stearoyl chloride C18 Solid/Liquid** 215–220 (10 mmHg) ~1.460 (estimated) Poor

This compound is liquid at RT but solidifies near 11–12°C .
*
Stearoyl chloride is solid at RT but liquefies upon mild heating.

Key Observations :

  • Chain Length & State : Shorter chains (C12, lauryl) remain liquid at RT, while longer chains (C18, stearoyl) are solid unless heated. This compound (C16) bridges this gap, being liquid under most conditions but solidifying at lower temperatures .
  • Boiling Points : Increase with chain length and saturation. Oleoyl chloride (unsaturated C18) has a lower boiling point than stearoyl chloride (saturated C18) due to reduced van der Waals forces .
  • Solubility : Longer chains (e.g., palmitoyl, stearoyl) exhibit poor solubility in aqueous or polar buffers, often leading to precipitation .

Esterification and Grafting Efficiency

This compound is preferred for hydrophobic modifications due to its balance of reactivity and chain length. Comparisons in grafting yields:

Application Compound Yield/Outcome Reference
Tannin functionalization Lauryl chloride 7.60 g oil-grafted tannin
This compound 7.85 g
Oleoyl chloride 8.36 g (highest yield)
PVOH film hydrophobization This compound Optimal hydrophobicity at 650 mg/m²
Stearoyl chloride Similar efficacy but higher m.p.

Key Observations :

  • Oleoyl chloride outperforms palmitoyl and lauryl chloride in tannin grafting due to its unsaturated chain, enhancing flexibility and interaction .
  • Stearoyl chloride (C18) provides comparable hydrophobicity to this compound but requires higher temperatures for handling .

Stability and Side Reactions

  • This compound undergoes decomposition at high distillation temperatures (>165°C) but is stable below this threshold .
  • Ricinoleoyl chloride (a hydroxy-substituted C18 chloride) decomposes significantly at 125–130°C, limiting its utility .
  • In peptide modification, this compound reacts selectively with cysteine/serine residues but can form tri- or tetrapalmitoylated byproducts over extended periods .

Solubility Challenges

This compound’s poor solubility in aqueous buffers (cLogP = 7.5) often leads to precipitation, as observed in peptide reactivity assays . In contrast, shorter-chain chlorides (e.g., octanoyl, C8) remain soluble, enabling efficient amidation . This solubility limitation necessitates organic solvents (e.g., DMF, DMSO) for reactions .

Industrial and Environmental Considerations

  • This compound is cost-effective for large-scale applications like water-resistant paper coatings, requiring 53% less reagent when paired with clay barriers .
  • Stearoyl and oleoyl chlorides are less favored in homogeneous reactions due to higher melting points or viscosity .

Biological Activity

Palmitoyl chloride, also known as hexadecanoyl chloride, is a fatty acyl chloride with the chemical formula C16H31ClO\text{C}_{16}\text{H}_{31}\text{ClO} and CAS number 112-67-4. This compound has garnered attention in various fields, particularly in biochemistry and materials science, due to its unique properties and biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is a clear, colorless to light yellow liquid with a pungent odor. It has a melting point of approximately 11-13 °C and a boiling point of 199 °C at 27 hPa. Its density is about 0.91 g/cm³ at 20 °C, and it is known to be corrosive and irritant to skin and mucous membranes .

Biological Activity

1. Grafting Reactions:
this compound is utilized in the modification of polymers and biopolymers through grafting reactions. A study demonstrated its application in enhancing the hydrophobicity of polyvinyl alcohol (PVOH) coated paper. The research found that pre-coating with clay improved the efficiency of this compound in grafting reactions, allowing for a significant reduction in the amount required for effective hydrophobic treatment .

2. Esterification:
this compound has been shown to react with hydroxyl groups in polysaccharides, effectively forming ester bonds. This reaction was evidenced by Fourier Transform Infrared Spectroscopy (FTIR), which indicated a shift in absorption peaks corresponding to the formation of covalent ester bonds between palmitoyl groups and polysaccharides . The introduction of palmitoyl groups not only alters the chemical structure but also affects the physical properties, such as wettability and water absorption characteristics of the modified materials.

3. Neuropharmacological Effects:
Recent studies have explored this compound's role in drug formulation, particularly in enhancing the delivery of therapeutic agents across biological barriers. For example, lipo-oxytocin-1, an oxytocin analog conjugated with palmitoyl groups, demonstrated improved efficacy in alleviating anxiety-related behaviors in animal models. The lipidation strategy enhanced its hydrophobicity, facilitating better penetration through the blood-brain barrier (BBB) .

Case Studies

Case Study 1: Hydrophobic Treatment of PVOH Coated Paper

  • Objective: To enhance hydrophobicity using this compound.
  • Method: Gas grafting technique with varying pre-coating materials.
  • Findings: Clay pre-coating reduced the required amount of this compound from 1400 mg/m² to 650 mg/m² while maintaining effective hydrophobicity .

Case Study 2: Esterification of Coffee Silverskin

  • Objective: To modify coffee silverskin using this compound for improved material properties.
  • Method: Esterification reaction followed by characterization using FTIR.
  • Findings: Successful formation of ester bonds was confirmed by changes in FTIR spectra, indicating significant modifications in physical properties such as thermal stability and mechanical strength .

Data Tables

PropertyValue
Chemical FormulaC16H31ClO\text{C}_{16}\text{H}_{31}\text{ClO}
Melting Point11 - 13 °C
Boiling Point199 °C (27 hPa)
Density0.91 g/cm³ (20 °C)
LD50 (oral, rat)>2000 mg/kg
ApplicationDescription
Polymer ModificationUsed for grafting reactions
Drug FormulationEnhances delivery across BBB
Material ScienceImproves hydrophobic properties

Research Findings

This compound's biological activity extends beyond simple chemical reactions; it plays a crucial role in modifying materials for various applications. Its ability to form stable covalent bonds with hydroxyl-containing compounds makes it valuable in creating hydrophobic surfaces and enhancing drug formulations.

Moreover, ongoing research continues to explore its potential therapeutic applications, particularly in neuropharmacology where lipidation strategies are employed to improve drug efficacy and delivery.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing palmitoyl chloride, and how can purity be ensured?

this compound is typically synthesized via acylation of palmitic acid using thionyl chloride (SOCl₂) or other chlorinating agents. Key steps include:

  • Reaction setup : Melt palmitic acid (m.p. 61–62°C) and slowly add SOCl₂ under anhydrous conditions, as solid palmitic acid requires heating to homogenize .
  • Purification : Distillation under reduced pressure (e.g., 110°C at 15–24 μ) yields high-purity this compound (nD1.4489). Impurities like stearic acid in the starting material may persist but do not significantly affect the melting point .
  • Characterization : Confirm identity via IR spectroscopy (C=O stretch ~1800 cm⁻¹) and ¹³C NMR .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

  • Handling : Use inert gas (argon/nitrogen) to prevent hydrolysis. Conduct reactions in dry solvents (e.g., THF, DCM) under anhydrous conditions .
  • Storage : Seal containers under argon and store at 2–8°C. Avoid exposure to moisture, as hydrolysis generates HCl and palmitic acid .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to its corrosive nature (H314 hazard) .

Q. What analytical methods are recommended for characterizing this compound derivatives?

  • Spectroscopy : IR and ¹³C NMR to confirm ester/amide bond formation .
  • Chromatography : HPLC or GC-MS to assess purity and quantify residual reactants .
  • Elemental analysis : Verify stoichiometry in derivatives like 1,4-dipalmitoyl hydroxyproline .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in polymer modifications?

  • Solvent selection : Use THF or DMSO for solubility; pyridine as an HCl scavenger improves yields in PEG-palmitate conjugates .
  • Molar ratios : A 1.1:1 molar excess of this compound to substrate ensures complete acylation. For example, in polymer backbone modifications, a 1.1:1 ratio of this compound to PEG-PLL yielded stable nanoassemblies .
  • Temperature : Reactions at 40°C balance reactivity and minimize decomposition .

Q. What strategies address contradictions in data when using this compound for lipid vesicle preparation?

  • Impurity control : Trace fatty acids (e.g., stearic acid) in this compound can alter vesicle properties. Pre-distillation or HPLC purification is recommended .
  • Hydrolysis mitigation : Monitor reaction pH and use anhydrous solvents to prevent unintended hydrolysis during phospholipid synthesis .
  • Cross-validation : Compare results with alternative acylating agents (e.g., palmitic anhydride) to isolate this compound-specific effects .

Q. How does this compound enable the development of superhydrophobic surfaces, and what are key experimental variables?

  • Graft-on-graft architecture : this compound modifies cellulose surfaces via acyl chloride reactivity, creating micro-nano-binary topography (contact angle: 165°) .
  • Key variables :
    • Reaction time: Prolonged exposure (≥24 hr) enhances grafting density.
    • Substrate pre-treatment: Plasma activation increases surface reactivity .
  • Characterization : TM-AFM and water contact angle measurements validate surface morphology and hydrophobicity .

Q. What methodological challenges arise in synthesizing fluorescent probes using this compound, and how are they resolved?

  • Selective acylation : Competing reactions at hydroxyl or amine groups require protecting groups. For example, THF/NaOAc buffer (pH 4–6) selectively acylates amines in ceramide derivatives .
  • Byproduct removal : Excess this compound is quenched with aqueous NaHCO₃ and extracted via DCM .
  • Yield optimization : Use a 2.2:1 molar excess of this compound to substrate, as demonstrated in N-palmitamide synthesis (85% yield) .

Q. Data Presentation

Parameter Typical Value Reference
Melting point11–13°C
Boiling point199°C (2.6 kPa)
Density0.906 g/cm³
Refractive index (nD)1.4520
Hydrolysis rate (H₂O)Rapid (t₁/₂ < 1 hr at 25°C)

Properties

IUPAC Name

hexadecanoyl chloride
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InChI

InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3
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InChI Key

ARBOVOVUTSQWSS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)Cl
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Molecular Formula

C16H31ClO
Record name HEXADECANOYL CHLORIDE
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DSSTOX Substance ID

DTXSID4051582
Record name Hexadecanoyl chloride
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Molecular Weight

274.9 g/mol
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Physical Description

Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline]
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Boiling Point

199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG
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Solubility

VERY SOL IN ETHER
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Color/Form

COLORLESS LIQUID

CAS No.

112-67-4
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Melting Point

11-12 °C
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Synthesis routes and methods

Procedure details

Palmitic acid (1 mole) is heated with thionyl chloride (20 mole) at 75° C. for 2 hours. The thionyl chloride is removed by distillation at atmospheric pressure and the palmitoyl chloride is then separated by distillation under reduced pressure.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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